molecular formula C8H9F3N2O2 B1530509 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid CAS No. 922516-30-1

5-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid

Cat. No. B1530509
M. Wt: 222.16 g/mol
InChI Key: OWDQBCHQROHQSW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed efficient synthesis methods for pyrazole derivatives, highlighting their significance in creating new N-fused heterocycle products. For instance, Ghaedi et al. (2015) described a novel synthesis approach for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing the utility in generating heterocyclic compounds with good to excellent yields Ghaedi et al., 2015.

Arbačiauskienė et al. (2011) utilized ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in palladium-catalyzed cross-coupling reactions, leading to the synthesis of various condensed pyrazoles, demonstrating the compounds' versatility as precursors in organic synthesis Arbačiauskienė et al., 2011.

Biological and Chemical Properties

In the realm of exploring biological activities, Padmini and Kamal (2019) synthesized a novel series of 1,3,5-trisubstituted pyrazole derivatives, investigating their anti-inflammatory, analgesic, and antipyretic activities. This research underscores the potential therapeutic applications of pyrazole derivatives in medical science Padmini & Kamal, 2019.

Material Science Applications

The structural and electronic properties of pyrazole derivatives have also been explored for material science applications. Viveka et al. (2016) conducted a comprehensive study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical analyses to understand its properties. Such studies are crucial for developing materials with specific electronic and structural characteristics Viveka et al., 2016.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding the precautions needed to handle and store the compound safely.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For less-studied compounds, some of this information may not be available. If you have a specific compound that is widely studied, I may be able to provide more detailed information.


properties

IUPAC Name

2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-5-3-6(8(9,10)11)12-13(5)4-7(14)15/h3H,2,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDQBCHQROHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

922516-30-1
Record name 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate (1.34 g, 7.5 mmol) (i.e. the product of Example 16, Step B) in tetrahydrofuran (5 mL) was treated with sodium hydroxide (0.5 g) in water (3.5 mL). The reaction mixture was then stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and washed with diethyl ether. The resulting aqueous layer was acidified with concentrated hydrochloric acid to give a white precipitate. The precipitate was filtered and dried in air to give 690 mg of the title compound.
Name
Ethyl 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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